Phenylsulfamate

Carbonic anhydrase inhibition Enzyme kinetics Sulfamate SAR

Researchers requiring a validated reference inhibitor for carbonic anhydrase (CA) assays often face batch-to-batch variability from generic sources. Phenylsulfamate (CAS 19792-91-7) eliminates this uncertainty. • Potent CA I/II inhibitor with KI values of 1.1-5 nM - ideal as a positive control for inhibitor screening. • Foundational scaffold for irreversible steroid sulfatase (STS) inhibitors; optimized derivatives achieve cellular IC50 of 2.5 nM. • Reliable nitrogen source for intermolecular C-N bond-forming amination reactions. Supplied with documented purity for reproducible results across independent studies.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 19792-91-7
Cat. No. B173171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsulfamate
CAS19792-91-7
SynonymsPhenyl sulfamate
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)N
InChIInChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
InChIKeyXOIYZMDJFLKIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylsulfamate: A Versatile Sulfamate Scaffold


Phenylsulfamate (CAS 19792-91-7) is a simple aromatic sulfamate ester with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol [1]. It serves as a foundational scaffold in medicinal chemistry for the development of enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isozymes and steroid sulfatase (STS) [2]. As a chemical reagent, it functions as a nitrogen source in intermolecular amination reactions, enabling the synthesis of more complex amine-containing molecules . The compound is characterized by a sulfamoyl group (-OSO2NH2) attached to a phenyl ring, a motif that confers irreversible inhibition of certain sulfatase enzymes through a mechanism involving sulfamoyl transfer to the active-site formylglycine residue [3]. Its physicochemical properties include a melting point of 86°C and a predicted boiling point of 311.3±25.0°C [4].

Phenylsulfamate: Inadequate Generic Substitution


Substitution of phenylsulfamate with other sulfamate esters or bioisosteric sulfamides is not scientifically justifiable due to pronounced differences in enzyme inhibition potency and selectivity. In carbonic anhydrase (CA) assays, phenylsulfamate exhibits a unique inhibitory profile: it is a very potent inhibitor of cytosolic CA I and CA II, but a modest inhibitor of the tumor-associated transmembrane isozymes CA IX and CA XII [1]. In contrast, fluorinated phenylsulfamate analogs show a reversed selectivity, being stronger inhibitors of CA IX (KIs of 2.8–47 nM) and CA XII (KIs of 1.9–35 nM) than of CA I (KIs of 53–415 nM) and CA II (KIs of 20–113 nM) [1]. Furthermore, direct thermodynamic binding measurements demonstrate that sulfamides are 25- to 1200-fold less potent CA II inhibitors compared to their corresponding sulfamates, confirming that the sulfamate group is essential for high-affinity CA inhibition . In steroid sulfatase (STS) inhibition, alkyl sulfamate compounds lack inhibitory activity entirely, whereas substituted phenyl sulfamates act as good irreversible inhibitors [2]. These data underscore that phenylsulfamate possesses a distinct pharmacological fingerprint that cannot be replicated by generic analogs, making informed compound selection critical for reproducible research outcomes.

Phenylsulfamate: Evidence-Based Comparative Analysis


CA I Inhibition: Comparison with Aliphatic Sulfamates

Phenylsulfamate ranks among the most potent inhibitors of human carbonic anhydrase I (hCA I) within the sulfamate class, demonstrating low nanomolar inhibitory activity. Its potency is comparable to that of its 4-halogeno derivatives and surpasses that of many aliphatic sulfamates [1]. The inhibition constants (KI) for phenylsulfamate against hCA I are in the low nanomolar range, establishing it as a reference standard for this isozyme [1].

Carbonic anhydrase inhibition Enzyme kinetics Sulfamate SAR

CA II Inhibition: Sulfamide Bioisostere Comparison

Phenylsulfamate inhibits human carbonic anhydrase II (hCA II) with a KI in the low nanomolar range of 1.1–5 nM, placing it among the most potent sulfamate-based CA II inhibitors [1]. Direct thermodynamic binding studies using the ThermoFluor method revealed that replacing the sulfamate group (-OSO2NH2) with a sulfamide group (-NHSO2NH2) results in a 25- to 1200-fold reduction in binding affinity, with Kd values increasing proportionally . This quantifies the essential role of the sulfamate oxygen atom in high-affinity CA II binding.

Carbonic anhydrase II Sulfamide Bioisostere Binding thermodynamics

CA Isozyme Selectivity: Phenylsulfamate vs. Fluorinated Analogs

Phenylsulfamate exhibits a distinct isozyme selectivity profile that differentiates it from fluorinated derivatives. It is characterized as a "very potent CA I and II inhibitor and a modest CA IX/XII inhibitor" [1]. In contrast, fluorinated phenylsulfamates show a reversed selectivity, being stronger inhibitors of CA IX (KIs of 2.8–47 nM) and CA XII (KIs of 1.9–35 nM) than of CA I (KIs of 53–415 nM) and CA II (KIs of 20–113 nM) [1]. Some fluorinated analogs achieved CA IX over CA II selectivity ratios of 11.4–12.1 [1].

Carbonic anhydrase Isozyme selectivity Tumor-associated CA IX/XII Fluorinated sulfamates

STS Inhibition: Irreversible Mechanism & SAR

Phenylsulfamate serves as a fundamental scaffold for irreversible steroid sulfatase (STS) inhibitors, with its mechanism involving sulfamoyl transfer to the active-site formylglycine residue [1]. Structure-activity relationship studies have established a strong correlation between the pKa of the phenol leaving group and STS inhibitory activity within phenylsulfamate-based compounds [2]. While simple phenylsulfamate itself is a modest STS inhibitor, optimized derivatives such as 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate achieve IC50 values as low as 2.5 nM against STS in JEG-3 cell preparations [3].

Steroid sulfatase Irreversible inhibition Breast cancer Sulfamate pharmacophore

Chemical Reactivity: Hydrolysis Mechanism

Mechanistic studies on N-methyl O-phenyl sulfamate, a model compound for phenylsulfamate-based inhibitors, reveal that hydrolysis at neutral pH proceeds via an intramolecular proton transfer from nitrogen to the bridging oxygen of the leaving group [1]. This proton transfer accelerates the decomposition of the sulfamate ester by an estimated factor of 10^11 compared to uncatalyzed hydrolysis [1]. This extraordinarily high acceleration factor has profound implications for the design of mechanism-based enzyme inhibitors that rely on sulfamate ester decomposition.

Hydrolysis mechanism Proton transfer Sulfamate ester stability N-methyl O-phenyl sulfamate

Synthetic Utility: Amination Reagent

Phenylsulfamate serves as a practical nitrogen source for intermolecular amination reactions, enabling the installation of amine functionality onto various substrates . While specific yield comparisons with alternative amination reagents (e.g., O-benzoylhydroxylamines, O-acyl hydroxylamines) are not available in the open literature, phenylsulfamate offers a distinct reactivity profile due to its sulfamate leaving group, which can be advantageous in specific synthetic sequences where other amination reagents fail or provide lower selectivity.

Amination reagent Nitrogen source Synthetic methodology C-N bond formation

Phenylsulfamate: Research & Industrial Applications


CA I/II Inhibition Studies

Phenylsulfamate is a validated reference inhibitor for human cytosolic carbonic anhydrase isozymes I and II, exhibiting low nanomolar KI values (1.1–5 nM for CA II) [1]. Its well-characterized potency makes it suitable as a positive control in CA inhibition assays and as a comparator for evaluating novel CA I/II inhibitors. Researchers investigating the physiological roles of CA I/II or screening for new inhibitors of these isozymes can rely on phenylsulfamate for consistent, reproducible results.

Parent Scaffold for STS Inhibitors

As the foundational scaffold for irreversible STS inhibitors, phenylsulfamate enables structure-activity relationship studies where substituents are systematically varied to optimize potency and selectivity. Optimized phenylsulfamate derivatives achieve STS IC50 values as low as 2.5 nM in cellular assays [2]. Researchers developing targeted therapies for hormone-dependent breast cancer utilize this scaffold to generate potent, irreversible STS inhibitors.

Mechanistic Studies: Sulfatase Inhibition & Hydrolysis

Phenylsulfamate and its N-methyl derivative serve as model compounds for investigating the mechanism of sulfatase inhibition and the fundamental chemistry of sulfamate ester hydrolysis. The discovery of a 10^11-fold rate acceleration from intramolecular proton transfer provides critical insights for designing mechanism-based inhibitors and predicting the stability of sulfamate-containing drug candidates [3].

Intermolecular Amination Reagent

Phenylsulfamate is employed as a nitrogen source in intermolecular amination reactions, facilitating the construction of C–N bonds in complex organic molecules . This application is particularly valuable in medicinal chemistry for the late-stage introduction of amine functionality onto advanced intermediates, offering an alternative to traditional amination methods that may suffer from poor selectivity or functional group incompatibility.

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